molecular formula C12H14FNO2 B1490874 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid CAS No. 2092795-37-2

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

Cat. No.: B1490874
CAS No.: 2092795-37-2
M. Wt: 223.24 g/mol
InChI Key: BTLVDHUOSDDUPZ-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is a fluorinated organic compound characterized by the presence of a fluoromethyl group attached to a pyrrolidinyl ring, which is further connected to a benzoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. One common approach is the fluoromethylation of pyrrolidine, followed by the introduction of the benzoic acid group. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acids.

  • Reduction: The fluoromethyl group can be reduced to a methyl group under specific conditions.

  • Substitution: The pyrrolidinyl ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often requiring the presence of a strong base.

Major Products Formed:

  • Oxidation: Benzene dicarboxylic acids.

  • Reduction: Methylated pyrrolidines.

  • Substitution: Substituted pyrrolidines with various functional groups.

Scientific Research Applications

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used as a probe to study biological systems due to its fluorinated structure.

  • Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

  • Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: A related compound with a similar fluoromethyl group but a different ring structure.

  • 3,3,3-Trifluoromethyl-2-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid: A compound with an additional trifluoromethyl group for increased fluorination.

Uniqueness: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is unique due to its specific combination of fluoromethyl and pyrrolidinyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-4-2-1-3-10(11)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLVDHUOSDDUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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